(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
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Overview
Description
The compound (6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining an indoloquinoline core with a butanedioic acid derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline involves multiple steps, starting with the preparation of the indoloquinoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions. The butanedioic acid derivative is then introduced through esterification reactions using (4-methylbenzoyl) chloride and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The indoloquinoline core can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl ester groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced indoloquinoline derivatives.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe for studying biological processes involving indoloquinoline derivatives. Its interactions with biological macromolecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline involves its interaction with molecular targets such as enzymes or receptors. The indoloquinoline core can intercalate with DNA, affecting gene expression and cellular function. Additionally, the compound may modulate signaling pathways by binding to specific proteins, thereby influencing cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
Indoloquinoline derivatives: Compounds with similar core structures but different substituents.
Butanedioic acid derivatives: Compounds with similar ester groups but different core structures.
Uniqueness
The uniqueness of (6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline lies in its combination of an indoloquinoline core with a butanedioic acid derivative
Properties
CAS No. |
101328-76-1 |
---|---|
Molecular Formula |
C41H46N2O8 |
Molecular Weight |
694.8 g/mol |
IUPAC Name |
(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C21H28N2.C20H18O8/c1-4-5-6-10-23-14-16-12-20-18(11-15(2)13-22(20)3)17-8-7-9-19(23)21(16)17;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h7-9,11,14,18,20H,4-6,10,12-13H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t18-,20-;15-,16-/m11/s1 |
InChI Key |
QYINIADJZVQSAQ-GBJZYFBVSA-N |
Isomeric SMILES |
CCCCCN1C=C2C[C@@H]3[C@H](C=C(CN3C)C)C4=C2C1=CC=C4.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Canonical SMILES |
CCCCCN1C=C2CC3C(C=C(CN3C)C)C4=C2C1=CC=C4.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
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